2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

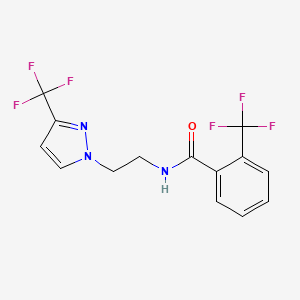

This compound features a benzamide core substituted with a trifluoromethyl group at the 2-position and an ethyl linker connected to a 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety.

Properties

IUPAC Name |

2-(trifluoromethyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F6N3O/c15-13(16,17)10-4-2-1-3-9(10)12(24)21-6-8-23-7-5-11(22-23)14(18,19)20/h1-5,7H,6,8H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEJRKBOHSUGCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F6N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can target the pyrazole ring or the benzamide moiety, depending on the reagents used.

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and various organometallic reagents . The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzamide and pyrazole rings.

Scientific Research Applications

2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets through its trifluoromethyl and pyrazole groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Analysis of Structural Modifications and Implications

Flutolanil’s isopropoxy-phenyl group () improves lipophilicity, critical for fungicidal membrane penetration .

Trifluoromethyl Substitution :

- The target compound’s single 2-trifluoromethyl group balances electron withdrawal and steric effects. In contrast, 3,5-bis(trifluoromethyl) analogs () exhibit heightened electronegativity, possibly affecting metabolic stability or target affinity .

Linker and Heterocyclic Moieties: Ethyl linkers with pyrazole (target compound) vs. thioether-thiazole () alter conformational flexibility and hydrogen-bonding capacity. Patent exclusions () suggest that specific linkers (e.g., thioethers) may confer undesired off-target interactions .

Research Findings and Trends

Biological Activity

The compound 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- SMILES Notation :

CC(C(=O)N(C(C(F)(F)F)C(F)(F)F)c1ccccc1)N=N

Biological Activity Overview

Recent studies have highlighted various biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group in particular has been shown to enhance the pharmacological profiles of these compounds.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated:

- IC50 Values : Many pyrazole derivatives have shown IC50 values in the micromolar range against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, a related compound exhibited an IC50 of 26 µM against A549 cells .

The mechanism of action for pyrazole derivatives often involves the inhibition of key enzymes or pathways associated with cancer proliferation. Some studies suggest that these compounds may target:

- Aurora Kinase : Inhibition of Aurora-A kinase has been noted, which plays a crucial role in cell division. Compounds have shown IC50 values as low as 0.067 µM against this target .

- VEGF Pathway : Certain derivatives have been reported to inhibit VEGF-induced proliferation in endothelial cells, suggesting potential applications in anti-angiogenic therapy .

Case Studies

Several case studies have explored the efficacy and safety of pyrazole derivatives:

- Study on Antitumor Activity :

- Inhibition of CDK2 :

Data Tables

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Antiproliferative |

| Compound B | A549 | 26 | Apoptosis Induction |

| Compound C | HepG2 | 0.71 | Aurora-A Inhibition |

| Compound D | NCI-H460 | 0.08 | Autophagy Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.